(S)-4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione
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Overview
Description
(S)-4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione is a chiral compound belonging to the oxazolidine family. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione typically involves the reaction of (S)-2-amino-2-(2,4-dichlorophenyl)ethanol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and real-time monitoring can optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxazolidinones.
Reduction: Formation of oxazolidines.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions include oxazolidinones, oxazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(2,4-Dichlorophenyl)oxazolidine-2,5-dione
- (S)-4-(2,4-Dichlorobenzyl)thiazolidine-2,5-dione
Uniqueness
(S)-4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione is unique due to its specific chiral configuration and the presence of the 2,4-dichlorobenzyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H7Cl2NO3 |
---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
(4S)-4-[(2,4-dichlorophenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H7Cl2NO3/c11-6-2-1-5(7(12)4-6)3-8-9(14)16-10(15)13-8/h1-2,4,8H,3H2,(H,13,15)/t8-/m0/s1 |
InChI Key |
ZKNVVDQKLPLNMD-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C[C@H]2C(=O)OC(=O)N2 |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2C(=O)OC(=O)N2 |
Origin of Product |
United States |
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